(Cyanomethyl)(triphenylphosphine)gold
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Overview
Description
(Cyanomethyl)(triphenylphosphine)gold is an organometallic compound that features a gold atom coordinated with a cyanomethyl group and triphenylphosphine ligand.
Preparation Methods
The synthesis of (cyanomethyl)(triphenylphosphine)gold typically involves the reaction of gold(I) chloride with triphenylphosphine and cyanomethyl reagents under controlled conditions. One common method involves the use of sodium cyanomethylide as a cyanomethyl source, which reacts with triphenylphosphine gold(I) chloride to form the desired compound .
Chemical Reactions Analysis
(Cyanomethyl)(triphenylphosphine)gold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: Reduction reactions can revert gold(III) back to gold(I).
Substitution: The cyanomethyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Scientific Research Applications
(Cyanomethyl)(triphenylphosphine)gold has several scientific research applications:
Mechanism of Action
The mechanism by which (cyanomethyl)(triphenylphosphine)gold exerts its effects involves the coordination of the gold atom with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to enzyme inhibition and disruption of cellular processes . The triphenylphosphine ligand enhances the compound’s stability and facilitates its interaction with target molecules .
Comparison with Similar Compounds
(Cyanomethyl)(triphenylphosphine)gold can be compared with other gold-phosphine complexes, such as dichlorocyanomethylgold and triphenylphosphine gold(I) chloride . These compounds share similar structural features but differ in their reactivity and applications. For instance, dichlorocyanomethylgold exhibits different chemical behavior due to the presence of chlorine atoms, which can influence its reactivity and stability . The unique combination of cyanomethyl and triphenylphosphine ligands in this compound provides distinct properties that make it particularly useful in catalysis and medicinal chemistry .
Properties
Molecular Formula |
C20H17AuNP |
---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
acetonitrile;gold(1+);triphenylphosphane |
InChI |
InChI=1S/C18H15P.C2H2N.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3;/h1-15H;1H2;/q;-1;+1 |
InChI Key |
CGVHERXMARMMMU-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C#N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
Origin of Product |
United States |
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